3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial and enzyme inhibitor.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 3-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID
Uniqueness
3-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H21N5O4S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C24H21N5O4S/c1-15-2-5-17(6-3-15)26-23(31)16-4-9-21-27-28-24(29(21)13-16)34-14-22(30)25-18-7-8-19-20(12-18)33-11-10-32-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
LVHMTANFOLOOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 |
Origin of Product |
United States |
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